1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine
Overview
Description
1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine is an organic compound characterized by its unique structure, which includes a methoxy group and two methyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3,5-dimethylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-methoxy-3,5-dimethylbenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like hydrobromic acid can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in developing new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors such as serotonergic, adrenergic, and dopaminergic receptors, influencing their activity.
Pathways: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.
Comparison with Similar Compounds
1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine can be compared with similar compounds such as:
4-Methoxy-3,5-dimethylphenylboronic acid: This compound shares a similar phenyl structure but differs in its functional groups, leading to different chemical properties and applications.
3,5-Dimethyl-4-methoxybenzaldehyde: Another related compound used as a starting material in the synthesis of this compound.
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6,9H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJOZFDBKPDRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398042 | |
Record name | 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116367-00-1 | |
Record name | 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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